![molecular formula C14H16BrN3O2S B1280472 6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 571188-81-3](/img/structure/B1280472.png)
6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one
Descripción general
Descripción
“6-bromo-8-cyclopentyl-2-methanesulfinyl-5-methyl-8H-pyrido[2,3-d]pyrimidin-7-one” is a chemical compound with the molecular formula C14H16BrN3O2S . It is used as a reactant in the preparation of pyrido[2,3-d]pyrimidin-7-one derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrido[2,3-d]pyrimidin-7-one core, with a bromine atom at the 6-position, a cyclopentyl group at the 8-position, a methylsulfinyl group at the 2-position, and a methyl group at the 5-position .Physical And Chemical Properties Analysis
The molecular weight of this compound is 370.27 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Building Blocks in Biochemical Research
This compound is used as a building block in biochemical research . It is often used in the synthesis of more complex molecules, serving as a starting point for a variety of chemical reactions.
Impurity Profiling in Drug Production
The compound is used in impurity profiling during the commercial production of certain drugs . This process is crucial for ensuring the safety and efficacy of pharmaceutical products.
Reference Standard in Pharmaceutical Analysis
It can be used as a reference standard in pharmaceutical analysis . Reference standards are essential for validating the analytical methods used in pharmaceutical testing.
Research and Development (R&D) Use
The compound is used for research and development (R&D) purposes . It can be used in the development of new drugs or in the study of biochemical processes.
Synthesis of CDK4/6 Inhibitors
The compound is used in the synthesis of CDK4 and/or CDK6 inhibitors . These inhibitors are a class of drugs that have shown promise in the treatment of certain types of cancer.
Study of Palbociclib and its Related Formulations
The compound is used in the study of Palbociclib and its related formulations . Palbociclib is a drug used in the treatment of breast cancer.
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, specifically in the transition from the G1 phase to the S phase .
Mode of Action
The compound acts as a selective inhibitor of CDK4 and CDK6 . By binding to these kinases, it interferes with their activity, leading to a halt in the cell cycle progression at the G1 phase . This results in the inhibition of cell proliferation .
Biochemical Pathways
The inhibition of CDK4 and CDK6 disrupts the cell cycle regulatory pathway . This leads to a decrease in the phosphorylation of the retinoblastoma protein, a key regulator of the cell cycle, thereby preventing the progression from the G1 phase to the S phase .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of cell proliferation . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propiedades
IUPAC Name |
6-bromo-8-cyclopentyl-5-methyl-2-methylsulfinylpyrido[2,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrN3O2S/c1-8-10-7-16-14(21(2)20)17-12(10)18(13(19)11(8)15)9-5-3-4-6-9/h7,9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPLOKKYGFGHNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)S(=O)C)C3CCCC3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

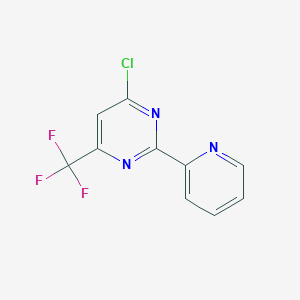
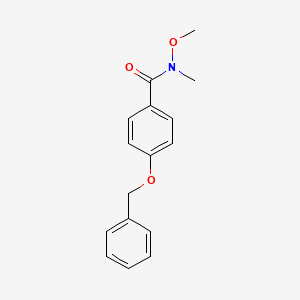



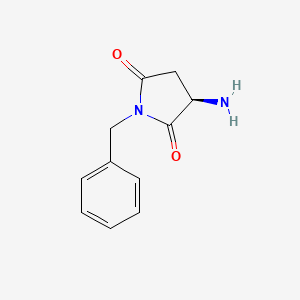
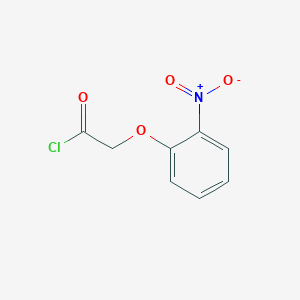




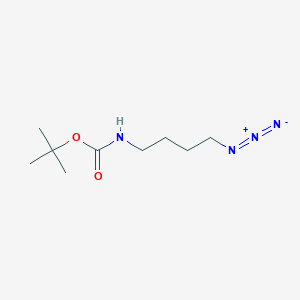

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)